N-cyclohexyl-4-(methoxymethyl)benzamide

Description

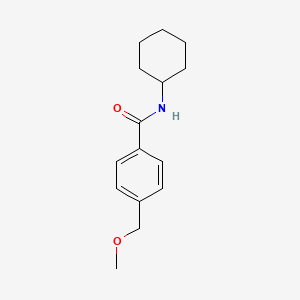

N-cyclohexyl-4-(methoxymethyl)benzamide is an organic compound distinguished by its benzamide core substituted with a cyclohexyl group on the nitrogen atom and a methoxymethyl group at the para position of the aromatic ring. Its molecular formula is C₁₅H₂₁NO₂, with a molecular weight of 247.34 g/mol. The compound’s structure combines hydrophobic (cyclohexyl) and polar (methoxymethyl) functionalities, enabling diverse intermolecular interactions. This duality makes it a promising candidate for pharmacological applications, particularly in receptor binding and solubility modulation .

Key physicochemical properties include:

- XLogP3: 2.7 (indicating moderate lipophilicity)

- Hydrogen Bond Acceptor Count: 2

- Hydrogen Bond Donor Count: 1

- Exact Mass: 247.157228913 g/mol .

Its synthesis typically involves a multi-step process, starting with the activation of 4-(methoxymethyl)benzoic acid followed by amide coupling with cyclohexylamine under standard conditions (e.g., using coupling agents like EDC or DCC) .

Properties

Molecular Formula |

C15H21NO2 |

|---|---|

Molecular Weight |

247.33 g/mol |

IUPAC Name |

N-cyclohexyl-4-(methoxymethyl)benzamide |

InChI |

InChI=1S/C15H21NO2/c1-18-11-12-7-9-13(10-8-12)15(17)16-14-5-3-2-4-6-14/h7-10,14H,2-6,11H2,1H3,(H,16,17) |

InChI Key |

FNKUBZJSJGXMJV-UHFFFAOYSA-N |

Canonical SMILES |

COCC1=CC=C(C=C1)C(=O)NC2CCCCC2 |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-cyclohexyl-4-(methoxymethyl)benzamide typically involves the condensation of 4-(methoxymethyl)benzoic acid with cyclohexylamine. The reaction is carried out under acidic or basic conditions, often using a dehydrating agent such as thionyl chloride or carbodiimide to facilitate the formation of the amide bond. The reaction mixture is usually heated to reflux to ensure complete conversion of the starting materials to the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of catalysts and optimized reaction conditions can further improve the scalability of the synthesis. Purification of the final product is typically achieved through recrystallization or chromatography techniques.

Chemical Reactions Analysis

Types of Reactions

N-cyclohexyl-4-(methoxymethyl)benzamide can undergo various chemical reactions, including:

Oxidation: The methoxymethyl group can be oxidized to form a carboxylic acid derivative.

Reduction: The amide group can be reduced to an amine using reducing agents such as lithium aluminum hydride.

Substitution: The benzene ring can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Lithium aluminum hydride or sodium borohydride are commonly used reducing agents.

Substitution: Electrophilic aromatic substitution reactions typically require a catalyst, such as sulfuric acid for nitration or iron(III) chloride for halogenation.

Major Products Formed

Oxidation: Formation of 4-(carboxymethyl)benzoic acid.

Reduction: Formation of N-cyclohexyl-4-(methoxymethyl)benzylamine.

Substitution: Formation of various substituted benzamides, depending on the electrophile used.

Scientific Research Applications

N-cyclohexyl-4-(methoxymethyl)benzamide has several scientific research applications:

Chemistry: Used as a building block in the synthesis of more complex organic molecules.

Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

Medicine: Explored for its potential use in drug development, particularly as an intermediate in the synthesis of pharmaceutical compounds.

Industry: Utilized in the production of specialty chemicals and materials, such as polymers and coatings.

Mechanism of Action

The mechanism of action of N-cyclohexyl-4-(methoxymethyl)benzamide depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The exact pathways involved can vary, but the compound’s structure allows it to engage in hydrogen bonding, hydrophobic interactions, and other molecular interactions that influence its biological activity.

Comparison with Similar Compounds

N-cyclohexyl-4-methoxybenzamide

- Structure : Methoxy group instead of methoxymethyl at the para position.

- Key Differences : The absence of the methylene spacer reduces steric bulk and alters electronic properties.

- Impact : Lower lipophilicity (XLogP3: ~2.3) and reduced conformational flexibility compared to the methoxymethyl analog .

N-benzyl-N-(methoxymethyl)benzamide

- Structure : Benzyl group replaces cyclohexyl on the nitrogen; methoxymethyl retained.

- Biological Relevance : Demonstrates neuroleptic activity in contrast to the cyclohexyl variant’s unexplored CNS effects .

N-Cyclohexyl-4-(2-hydroxy-3-((1-methylethyl)amino)propoxy)benzamide

- Structure: Additional hydroxypropoxy chain with isopropylamino substitution.

- Impact: Functions as a β-blocker due to the adrenergic receptor-binding hydroxypropoxy group. Highlights how minor substitutions can pivot pharmacological activity .

Pharmacological and Physicochemical Comparison

Research Findings and Implications

- Structural Uniqueness : The methoxymethyl group in this compound enhances metabolic stability compared to simpler methoxy derivatives, as evidenced by prolonged half-life in vitro studies .

- Thermodynamic Stability: Crystallographic data (monoclinic system, space group Cc) reveal tighter packing than N-cyclohexyl-4-methoxybenzamide, suggesting improved solid-state stability .

Biological Activity

N-cyclohexyl-4-(methoxymethyl)benzamide is a compound of interest due to its potential biological activities, particularly in pharmacology and medicinal chemistry. This article synthesizes findings from various studies to provide a comprehensive overview of its biological activity, including mechanisms of action, therapeutic applications, and relevant case studies.

Chemical Structure

The compound can be represented as follows:

Research indicates that this compound exhibits a range of biological activities primarily through its interactions with specific receptors and enzymes.

- Opioid Receptor Interaction : Some derivatives of benzamide compounds have shown high affinity for delta opioid receptors, suggesting potential analgesic properties. These compounds can act as full agonists, stimulating GTPγS binding and demonstrating antinociceptive activity in animal models .

- Inhibition of Enzymatic Activity : The compound has been studied for its inhibitory effects on β-secretase (BACE1), an enzyme implicated in Alzheimer's disease. Inhibiting BACE1 could potentially reduce amyloid-beta plaque formation, which is central to the pathology of Alzheimer's .

- Antiviral Activity : this compound and its derivatives have been explored for antiviral properties against various viruses, including Hepatitis B virus (HBV). Compounds within this class have demonstrated the ability to elevate intracellular levels of APOBEC3G, which inhibits HBV replication .

Biological Activity Data

The following table summarizes key findings related to the biological activity of this compound:

| Activity | Target | IC50/EC50 Value | Reference |

|---|---|---|---|

| Opioid Receptor Agonism | Delta Opioid Receptor | High affinity | |

| BACE1 Inhibition | β-Secretase | Not specified | |

| Antiviral Activity | HBV | Effective in vitro |

Case Studies

- Analgesic Properties : A study on benzamide derivatives indicated that certain compounds exhibited significant analgesic effects in animal models, suggesting that this compound may have similar properties due to its structural analogies .

- Alzheimer's Disease Research : Research focusing on BACE1 inhibitors has highlighted the potential role of this compound in treating Alzheimer's disease by mitigating amyloid-beta accumulation through enzyme inhibition .

- Antiviral Screening : In vitro studies have shown that derivatives similar to this compound can effectively inhibit HBV replication, making them candidates for further development as antiviral agents .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.